Cas no 2171272-05-0 (2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)

2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid is a chiral, protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a temporary protecting group for amines in peptide synthesis. The compound's stereochemistry, with (2R) and (3R) configurations, ensures high enantioselectivity, making it valuable for constructing complex peptide sequences with precise stereocontrol. The Fmoc group offers orthogonal protection, enabling selective deprotection under mild basic conditions without affecting other functional groups. Its structural rigidity and compatibility with solid-phase peptide synthesis (SPPS) enhance its utility in producing peptides with defined secondary structures. This compound is particularly advantageous for research requiring controlled peptide assembly and minimal side reactions.
2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid structure
2171272-05-0 structure
Product name:2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid
CAS No:2171272-05-0
MF:C28H34N2O5
MW:478.579967975616
CID:5777326
PubChem ID:165559413

2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2171272-05-0
    • EN300-1475365
    • 2-[(2R)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]pyrrolidin-2-yl]acetic acid
    • 2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid
    • Inchi: 1S/C28H34N2O5/c1-2-3-9-19(16-26(31)30-15-8-10-20(30)17-27(32)33)29-28(34)35-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-7,11-14,19-20,25H,2-3,8-10,15-18H2,1H3,(H,29,34)(H,32,33)/t19-,20-/m1/s1
    • InChI Key: ZWBLUGZOJUWJCB-WOJBJXKFSA-N
    • SMILES: O=C(C[C@@H](CCCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC[C@@H]1CC(=O)O

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 721
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 95.9Ų

2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1475365-10000mg
2-[(2R)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]pyrrolidin-2-yl]acetic acid
2171272-05-0
10000mg
$14487.0 2023-09-29
Enamine
EN300-1475365-50mg
2-[(2R)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]pyrrolidin-2-yl]acetic acid
2171272-05-0
50mg
$2829.0 2023-09-29
Enamine
EN300-1475365-0.25g
2-[(2R)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]pyrrolidin-2-yl]acetic acid
2171272-05-0
0.25g
$3099.0 2023-06-06
Enamine
EN300-1475365-100mg
2-[(2R)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]pyrrolidin-2-yl]acetic acid
2171272-05-0
100mg
$2963.0 2023-09-29
Enamine
EN300-1475365-0.05g
2-[(2R)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]pyrrolidin-2-yl]acetic acid
2171272-05-0
0.05g
$2829.0 2023-06-06
Enamine
EN300-1475365-1.0g
2-[(2R)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]pyrrolidin-2-yl]acetic acid
2171272-05-0
1g
$3368.0 2023-06-06
Enamine
EN300-1475365-0.5g
2-[(2R)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]pyrrolidin-2-yl]acetic acid
2171272-05-0
0.5g
$3233.0 2023-06-06
Enamine
EN300-1475365-1000mg
2-[(2R)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]pyrrolidin-2-yl]acetic acid
2171272-05-0
1000mg
$3368.0 2023-09-29
Enamine
EN300-1475365-250mg
2-[(2R)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]pyrrolidin-2-yl]acetic acid
2171272-05-0
250mg
$3099.0 2023-09-29
Enamine
EN300-1475365-5.0g
2-[(2R)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]pyrrolidin-2-yl]acetic acid
2171272-05-0
5g
$9769.0 2023-06-06

Additional information on 2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid

Comprehensive Analysis of 2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid (CAS No. 2171272-05-0)

The compound 2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid (CAS No. 2171272-05-0) is a highly specialized chiral molecule with significant applications in peptide synthesis and pharmaceutical research. Its complex structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyrrolidine backbone, makes it a valuable building block for drug discovery and bioconjugation. Researchers are increasingly interested in this compound due to its role in solid-phase peptide synthesis (SPPS), a technique widely used in the development of therapeutic peptides and biologics.

In recent years, the demand for custom peptide synthesis has surged, driven by advancements in personalized medicine and cancer immunotherapy. The Fmoc-protected amino acid derivative, 2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid, plays a pivotal role in these applications. Its stereochemical purity and compatibility with automated synthesizers make it a preferred choice for researchers exploring peptide-based vaccines and targeted drug delivery systems. The compound’s CAS No. 2171272-05-0 is frequently searched in academic databases, reflecting its growing importance in biochemical research.

One of the key advantages of this compound is its stability under SPPS conditions, which aligns with the industry’s shift toward green chemistry and sustainable synthesis. As environmental concerns gain traction, researchers are prioritizing reagents that minimize waste and reduce hazardous byproducts. The Fmoc group in 2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid can be cleaved under mild conditions, making it an eco-friendlier alternative to traditional Boc-protected analogs. This feature has sparked interest in its use for large-scale peptide production, particularly in the context of biopharmaceutical manufacturing.

Another trending topic in the scientific community is the exploration of peptide-drug conjugates (PDCs) for precision oncology. The chiral center and carboxylic acid functionality of 2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid enable its incorporation into linker designs for PDCs. This aligns with the increasing focus on next-generation therapeutics that combine the specificity of peptides with the potency of small molecules. Searches for CAS No. 2171272-05-0 often correlate with queries about site-specific conjugation techniques and controlled release mechanisms, highlighting its relevance in cutting-edge research.

From a technical perspective, the compound’s high enantiomeric excess (ee) ensures reproducibility in asymmetric synthesis, a critical factor for regulatory compliance in GMP-grade peptide production. Its solubility profile in common organic solvents like DMF and DCM further enhances its utility in automated peptide synthesizers. These attributes address common pain points in peptide scale-up, a topic frequently discussed in forums and publications related to process chemistry.

In conclusion, 2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid (CAS No. 2171272-05-0) represents a versatile tool for modern drug development. Its alignment with trends like sustainable synthesis, precision medicine, and bioconjugation ensures its continued relevance in both academic and industrial settings. As the scientific community delves deeper into peptide engineering, this compound is poised to remain a cornerstone of innovative research.

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